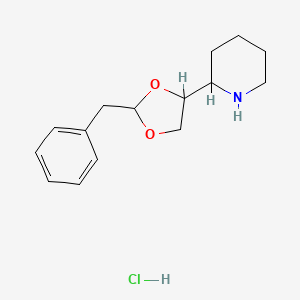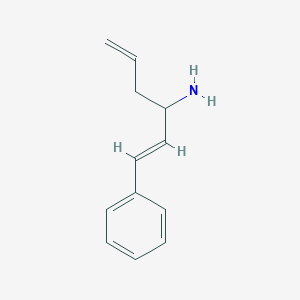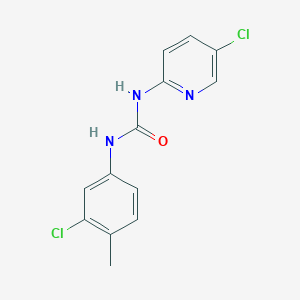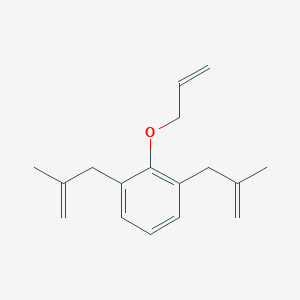
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is a chemical compound with a complex structure that includes a carbazate group, a phenoxybenzyl moiety, and a hydrobromide salt
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide typically involves multiple steps. One common method includes the reaction of alpha-methyl-p-phenoxybenzyl chloride with methyl carbazate in the presence of a base to form the desired carbazate. The final product is then treated with hydrobromic acid to obtain the hydrobromide salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carbazate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxybenzyl moiety.
Reduction: Reduced forms of the carbazate group.
Substitution: Substituted carbazate derivatives.
Aplicaciones Científicas De Investigación
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive carbazate group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide involves its interaction with specific molecular targets. The carbazate group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzymatic activities or disruption of cellular processes. The phenoxybenzyl moiety may contribute to the compound’s ability to interact with hydrophobic regions of proteins or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbazate: A simpler carbazate compound with similar reactivity but lacking the phenoxybenzyl moiety.
Phenoxybenzyl derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
Methyl (alpha-methyl-p-phenoxybenzyl)carbazate hydrobromide is unique due to the combination of its carbazate and phenoxybenzyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications that require specific interactions with biological molecules or chemical intermediates.
Propiedades
Número CAS |
72050-74-9 |
|---|---|
Fórmula molecular |
C16H19BrN2O3 |
Peso molecular |
367.24 g/mol |
Nombre IUPAC |
(methoxycarbonylamino)-[1-(4-phenoxyphenyl)ethyl]azanium;bromide |
InChI |
InChI=1S/C16H18N2O3.BrH/c1-12(17-18-16(19)20-2)13-8-10-15(11-9-13)21-14-6-4-3-5-7-14;/h3-12,17H,1-2H3,(H,18,19);1H |
Clave InChI |
OXTPDGAUZDWLCJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC=C(C=C1)OC2=CC=CC=C2)[NH2+]NC(=O)OC.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


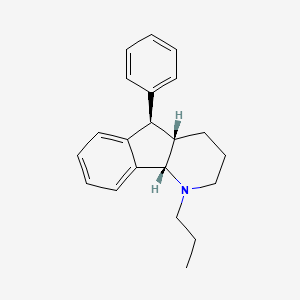
![5-Fluoro-2-[4-[(4-methyl-1-piperazinyl)methyl]phenyl]-2H-indazole-7-carboxamide](/img/structure/B13773498.png)
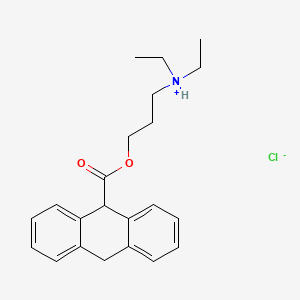


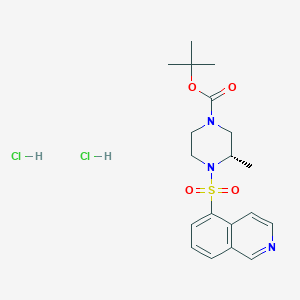
![4-(4-phenylpiperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13773538.png)
![N-[4-acetamido-3-[(2-iodoacetyl)amino]phenyl]-2-iodoacetamide](/img/structure/B13773539.png)
